N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine - 1881787-86-5

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-2906291
CAS Number: 1881787-86-5
Molecular Formula: C7H9N5
Molecular Weight: 163.184
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits excellent pharmacokinetic properties and demonstrates high potency both in vitro and in vivo. Notably, it effectively downregulates c-Myc and inhibits tumor growth in xenograft studies. []

    Relevance: This compound shares the core structure of [, , ]triazolo[4,3-b]pyridazine with N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, differing in the substituents at the 6-position. The research on AZD5153 highlights the potential of the [, , ]triazolo[4,3-b]pyridazine scaffold in drug discovery, particularly in the context of cancer therapeutics.

2-(([1,2,4]triazolo[4,3-b]- pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives

    Compound Description: This series of compounds was synthesized by replacing the benzamidine moiety in N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with a [, , ]triazolo[4,3b]pyridazine-6-yl group. While these derivatives lost the thrombin inhibitory and fibrinogen receptor antagonistic activities of the parent benzamidine compounds, their ester forms exhibited antiproliferative activity against endothelial and tumor cells. []

    Relevance: These derivatives highlight the structural versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold, demonstrating its ability to replace other heterocycles while potentially retaining or gaining new biological activities. The antiproliferative activity observed in these compounds, in contrast to the lack of such activity in N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, underscores the impact of substituent modifications on the biological profile of this scaffold.

N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine

    Compound Description: This compound belongs to the [l,2,4]triazolo[4,3-a][l,5]benzodiazepine family, known for its diverse pharmacological activities. This particular derivative exhibits anti-inflammatory activity. []

    Relevance: Although this compound belongs to a different triazolo-benzodiazepine isomer class compared to N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, it highlights the broader pharmacological relevance of fused triazole-containing heterocycles. The presence of the N,N-dimethyl amine substituent in both compounds, despite their different core structures, suggests that this moiety might contribute to their respective biological activities.

6,8-disubstituted triazolo[4,3-b]piridazines

    Compound Description: This class of compounds, including the specific derivative 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12 in the study), has been explored as selective tankyrase (TNKS) inhibitors. These compounds function as NAD isosteres and exhibit low nanomolar potency against TNKS. []

    Relevance: The 6,8-disubstituted triazolo[4,3-b]piridazines share the core [, , ]triazolo[4,3-b]pyridazine scaffold with N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The variation in substitution patterns between these compounds and N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine offers insights into structure-activity relationships and the potential for developing compounds with specific biological activities.

4-(((7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)methyl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives (8a-j)

    Compound Description: This series of 1,2,4-triazole-pyrazole hybrids were synthesized and evaluated for their antibacterial and anticancer activities. Several compounds within this series exhibited excellent antibacterial activity against S. aureus, P. aeruginosa, and S. epidermidis, while some showed potent cytotoxicity against MCF-7 and P388 cancer cell lines. []

    Relevance: While these compounds differ significantly in their core structure from N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, they highlight the importance of fused 1,2,4-triazole systems in medicinal chemistry due to their diverse biological activities. This underscores the potential of exploring various triazole-containing scaffolds, including [, , ]triazolo[4,3-b]pyridazines, for the development of novel therapeutic agents.

N-methyl-N-[3-(3-methyl-1,2,4-triazolo-[4,3-b] pyridazin-6-yl)phenyl]acetamide

    Compound Description: This compound is a small-molecule inhibitor of Lin28, an RNA-binding protein involved in regulating the let-7 microRNA tumor suppressor. It disrupts the Lin28/let-7 interaction, rescues let-7 processing and function, induces differentiation of mouse embryonic stem cells, and reduces tumor-sphere formation. [] []

    Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, differing in the substituents attached to this core. The significant biological activity of this Lin28 inhibitor highlights the therapeutic potential of targeting the [, , ]triazolo[4,3-b]pyridazine scaffold for various diseases.

N,N-dimethyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)phenyl)ethan-1-amine (Ýmir-2)

    Compound Description: Ýmir-2 is a dual-activity compound identified through a high-throughput virtual screening approach targeting both acetylcholinesterase (AChE) and the α7 nicotinic acetylcholine receptor (α7 nAChR). It exhibits inhibitory activity against AChE (IC50 = 2.58 ± 0.96 µM) and acts as an agonist of α7 nAChR (activation = 7.0 ± 0.9% at 200 µM). []

    Relevance: Though structurally different from N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, Ýmir-2 highlights the potential of exploring similar chemical spaces for identifying novel compounds with dual activities. The presence of the N,N-dimethyl amine moiety in both structures, despite their different core heterocycles, suggests that this group might play a role in their interactions with biological targets.

N-m-chlorophenyl-[1,2,4]triazolo- [4,3-b]-pyrido[3,2- d]pyridazin-6-amine (3)

    Compound Description: This pyrido[3,2-d]pyridazine derivative displayed potent anticonvulsant activity in a maximal electroshock (MES) test with an ED50 value of 13.6 mg/kg and a protective index (PI = TD50/ED50) of 7.2. [] []

    Relevance: While this compound has a different core structure compared to N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, it highlights the potential of exploring related heterocyclic systems for anticonvulsant activity. The presence of the [, , ]triazolo ring in both compounds, despite being fused to different heterocycles, suggests that this moiety might be important for interacting with targets relevant to anticonvulsant activity.

N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19)

    Compound Description: This pyrido[3,2-d]pyridazine derivative exhibited significant anticonvulsant activity in a maximal electroshock test with a PI value of 13.4. It also showed a more favorable safety profile compared to the marketed drug carbamazepine. []

    Relevance: Despite having a tetrazole ring instead of the triazole found in N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, this compound shares the same pyrido[3,2-d]pyridazine scaffold as compound 3. The high anticonvulsant activity and improved safety profile of this compound, compared to compound 3, highlight the impact of subtle structural changes within this chemical class.

1,5-Benzodiazepine tricyclic derivatives

    Compound Description: Several 1,5-benzodiazepine derivatives, including N,N-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benz- odiazepin-5-amine, N,N-dibutyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine, and 1-methyl-N,N-dimethyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine, demonstrated anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E(2) production. These compounds lack affinity for central and peripheral benzodiazepine receptors. []

    Relevance: These 1,5-benzodiazepine derivatives, despite being structurally distinct from N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, highlight the anti-inflammatory potential of triazole-fused heterocycles. The presence of the N,N-dimethyl amine substituent in some of these compounds, a feature shared with N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, suggests that this group might contribute to their anti-inflammatory properties.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Despite significant structural differences, Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The bioactivation profile of Compound 1 highlights a potential metabolic liability associated with this scaffold, particularly when substituted with certain groups like isothiazole. This information is valuable when considering modifications to the N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine structure for drug development.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Compound 2 was developed as a potential improvement over Compound 1, aiming to shift metabolism away from the isothiazole ring. While the major metabolic transformation does occur on the naphthyridine ring alkoxy substituent, Compound 2 still exhibits a similar bioactivation profile to Compound 1, forming a glutathione conjugate through isothiazole oxidation. []

    Relevance: Like Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The continued bioactivation observed with Compound 2, despite efforts to redirect metabolism, underscores the challenges in mitigating this liability associated with the isothiazole substituent on this scaffold. This knowledge is valuable when considering structural modifications to N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Isoxazole and Pyrazole Analogues

    Compound Description: As part of the effort to reduce bioactivation associated with the isothiazole group in Compounds 1 and 2, analogues were synthesized where the isothiazole ring was replaced with bioisosteric isoxazole or pyrazole rings. These modifications successfully reduced bioactivation while retaining the desirable pharmacokinetic and pharmacodynamic properties of the parent compounds. []

    Relevance: Although not directly containing the [, , ]triazolo[4,3-b]pyridazine core, these isoxazole and pyrazole analogues provide important insights for modifying N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. They demonstrate that bioisosteric replacements can effectively modulate metabolic liabilities without compromising desired drug-like properties. This suggests that exploring bioisosteres of the triazole or pyridazine rings in N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine could be a viable strategy for optimizing its properties.

Properties

CAS Number

1881787-86-5

Product Name

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C7H9N5

Molecular Weight

163.184

InChI

InChI=1S/C7H9N5/c1-11(2)7-4-3-6-9-8-5-12(6)10-7/h3-5H,1-2H3

InChI Key

KDWIXGMJNMSNSF-UHFFFAOYSA-N

SMILES

CN(C)C1=NN2C=NN=C2C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.